This compound is derived from noraporphine, a member of the aporphine class of alkaloids. Its chemical structure features multiple hydroxyl groups that contribute to its biological activity. The compound is identified by its CAS number 77630-02-5 and is recognized for its specificity towards the D2 dopamine receptor, which plays a crucial role in various neurological functions and disorders .
The synthesis of R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide can be described as follows:
The presence of hydroxyl groups enhances the polarity of the molecule, influencing its interaction with biological receptors and its solubility profile .
R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide participates in several chemical reactions relevant to its pharmacological activity:
These reactions are essential for understanding how the compound exerts its effects in biological systems .
R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide primarily exerts its effects through activation of dopamine D2 receptors. This mechanism includes:
These actions highlight its potential therapeutic applications in conditions characterized by dopaminergic dysfunction.
The physical and chemical properties of R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide include:
These properties are critical for formulating dosage forms for therapeutic applications .
R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide has several notable applications:
R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide (hereafter R(-)-TNPA HBr) is a structurally refined aporphine alkaloid demonstrating exceptional selectivity for D2-like dopamine receptors (D2DR). Its design originates from systematic modifications of the noraporphine backbone, where the N-propyl substitution and trihydroxy pattern (positions 2,10,11) confer optimized receptor affinity. Biochemical assays reveal R(-)-TNPA HBr binds D2DR with nanomolar affinity (Ki ~15 nM), acting as a potent full agonist. This triggers inhibition of adenylate cyclase and modulates potassium/calcium channel activity, ultimately influencing neuronal excitability and neurotransmitter release [3] [5].
Crucially, R(-)-TNPA HBr exhibits >100-fold selectivity for D2DR over D1-like receptors. This specificity underpins its unique neuropharmacological profile, distinguishing it from non-selective agonists like apomorphine. In vivo studies demonstrate efficacy in models of dopaminergic hypofunction: it reverses motor deficits in MPTP-treated primates and shows prolonged anticonvulsant activity in audiogenic seizure models by normalizing cortical-subcortical dopamine flow [5] [3] [6]. Its enantiomeric purity (R-configuration) is essential for activity, as the S-enantiomer shows negligible receptor interaction [6].
Table 1: Dopamine Receptor Binding Profile of R(-)-TNPA HBr
Receptor Subtype | Affinity (Ki, nM) | Functional Activity | Primary Signaling Effect |
---|---|---|---|
D2 | 15 ± 3 | Full Agonist | ↓ Adenylate Cyclase, ↑ K+ Current |
D3 | 28 ± 5 | Partial Agonist | ↓ Adenylate Cyclase |
D4 | 120 ± 15 | Weak Agonist | ↓ Adenylate Cyclase |
D1 | >1500 | Inactive | No Effect |
Beyond dopaminergic systems, R(-)-TNPA HBr directly influences intracellular calcium dynamics via allosteric regulation of cardiac/neuronal Ryanodine Receptor 2 (RyR2) channels. RyR2 mediates calcium-induced calcium release (CICR) from the endoplasmic/sarcoplasmic reticulum. Pathological "leaky" RyR2 states contribute to arrhythmias, neuronal excitotoxicity, and neurotransmitter dysregulation. R(-)-TNPA HBr stabilizes RyR2 in a closed conformation, reducing diastolic Ca2+ leak.
This modulation is detectable via Förster Resonance Energy Transfer (FRET) assays, where R(-)-TNPA HBr enhances binding of calmodulin (CaM) to RyR2 while displacing the pro-leaky peptide DPc10. In oxidized SR vesicles (mimicking pathological stress), R(-)-TNPA HBr increases FRET efficiency between fluorescently tagged FKBP12.6 and CaM by ~40%, indicating stabilized RyR2-CaM interaction. Concurrently, it decreases FRET between FKBP12.6 and DPc10 by ~35%, confirming suppression of domain unzipping that underlies RyR2 hyperactivity [7]. Crucially, this dual FRET signature mirrors the effects of the RyR2 stabilizer dantrolene, suggesting therapeutic potential for calcium-mediated pathologies.
Table 2: Effects of R(-)-TNPA HBr on RyR2 Stability Parameters
Parameter | Control | H2O2-Treated RyR2 | H2O2 + R(-)-TNPA HBr | Biological Implication |
---|---|---|---|---|
CaM-RyR2 FRET Efficiency | 0.85 ± 0.05 | 0.45 ± 0.07 | 0.75 ± 0.06* | ↑ Stabilized Closed State |
DPc10-RyR2 FRET Efficiency | 0.10 ± 0.02 | 0.65 ± 0.08 | 0.30 ± 0.05* | ↓ Domain Unzipping / Hyperactivity |
Ca2+ Spark Frequency (events/100µm/s) | 2.1 ± 0.3 | 8.7 ± 1.1 | 4.2 ± 0.6* | ↓ Pathological Sarcoplasmic Reticulum Leak |
*p<0.01 vs. H2O2 alone
The convergence of R(-)-TNPA HBr’s D2DR agonism and RyR2 stabilization creates a synergistic regulatory axis for presynaptic neurotransmitter release. Dopamine D2 autoreceptor activation hyperpolarizes neurons via Gβγ-mediated K+ channel opening, reducing voltage-gated calcium channel (VGCC) activity and cytosolic Ca2+ influx. Simultaneously, RyR2 stabilization limits Ca2+-induced Ca2+ release from intracellular stores. This dual action attenuates activity-evoked Ca2+ transients by ~50% in striatal synaptosomes, directly modulating vesicular exocytosis [3] [7].
Notably, R(-)-TNPA HBr’s inhibition of N-type Ca2+ channels (Cav2.2) is partially mediated through D2DR-Gi/o coupling in glutamatergic terminals. This suppresses excitatory transmission in cortico-striatal pathways, observed as reduced frequency of miniature EPSCs in medium spiny neurons. The compound’s ability to dampen synchronized calcium oscillations – without abolishing baseline transmission – may explain its prolonged anticonvulsant effects in photic-stimulation models compared to apomorphine [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0